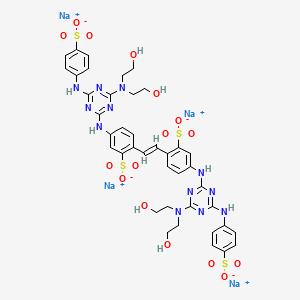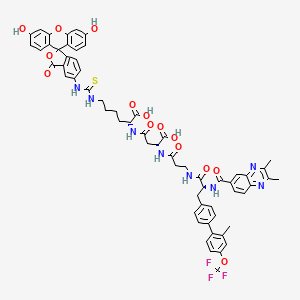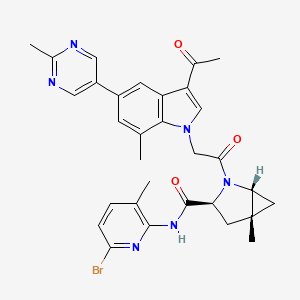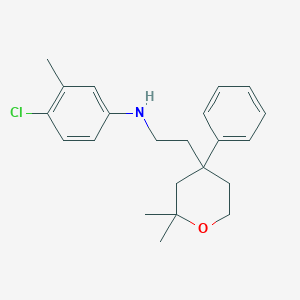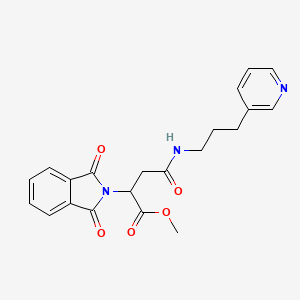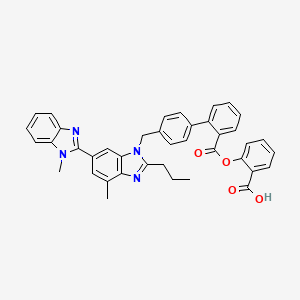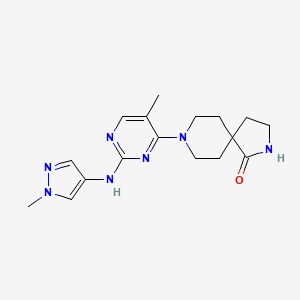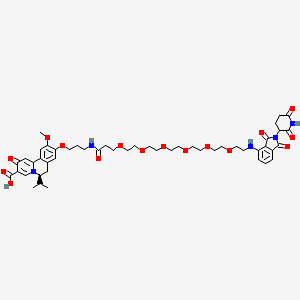
Pde4-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pde4-IN-13 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating intracellular levels of cyclic adenosine monophosphate, a secondary messenger involved in various cellular processes. These inhibitors have been explored for their therapeutic potential in treating inflammatory and neurological diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pde4-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
化学反応の分析
Types of Reactions
Pde4-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
Pde4-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of cyclic adenosine monophosphate levels and their effects on various chemical processes.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, neurological disorders, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
Pde4-IN-13 exerts its effects by inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the intracellular levels of cyclic adenosine monophosphate, leading to the modulation of various signaling pathways. This can result in anti-inflammatory and neuroprotective effects .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Apremilast: Used for psoriatic arthritis and other inflammatory conditions.
Crisaborole: Used for atopic dermatitis.
Uniqueness
Pde4-IN-13 is unique in its specific binding affinity and selectivity for certain phosphodiesterase 4 subtypes, which may result in a different therapeutic profile and reduced side effects compared to other phosphodiesterase 4 inhibitors .
特性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(E)-3-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-1-(3,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O5/c1-24-19-9-5-13(10-20(19)25-12-14-2-3-14)4-7-16(21)15-6-8-17(22)18(23)11-15/h4-11,14,22-23H,2-3,12H2,1H3/b7-4+ |
InChIキー |
PTXMBXCIUWUYFD-QPJJXVBHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)O)OCC3CC3 |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)O)O)OCC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
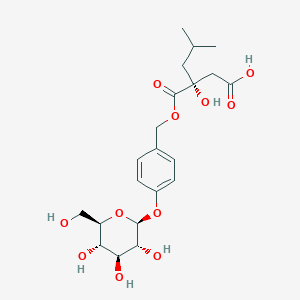
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
